

Pentaerythritol tetraoleate chemical structure and properties

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Pentaerythritol Tetraoleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pentaerythritol tetraoleate (PETO) is a synthetic ester with a unique combination of properties that make it a valuable compound in a variety of high-performance applications. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and the experimental protocols used to characterize it.

Chemical Structure and Identification

Pentaerythritol tetraoleate is a tetraester formed from the esterification of pentaerythritol, a polyol, with four molecules of oleic acid, a monounsaturated omega-9 fatty acid.^[1] The central carbon atom of pentaerythritol is bonded to four hydroxymethyl groups, each of which forms an ester linkage with an oleic acid molecule.

IUPAC Name: [3-[(Z)-octadec-9-enoyl]oxy-2,2-bis[[(Z)-octadec-9-enoyl]oxymethyl]propyl] (Z)-octadec-9-enoate^{[2][3]} CAS Number: 19321-40-5^{[1][2][3][4][5][6][7][8]} Molecular Formula: C₇₇H₁₄₀O₈^{[2][3][4][7]}

Below is a two-dimensional representation of the chemical structure of **pentaerythritol tetraoleate**.

Caption: 2D Chemical Structure of **Pentaerythritol Tetraoleate**.

Physicochemical Properties

Pentaerythritol tetraoleate is typically a colorless to pale yellow, viscous liquid at room temperature.^{[4][5][8]} Its key properties are summarized in the table below.

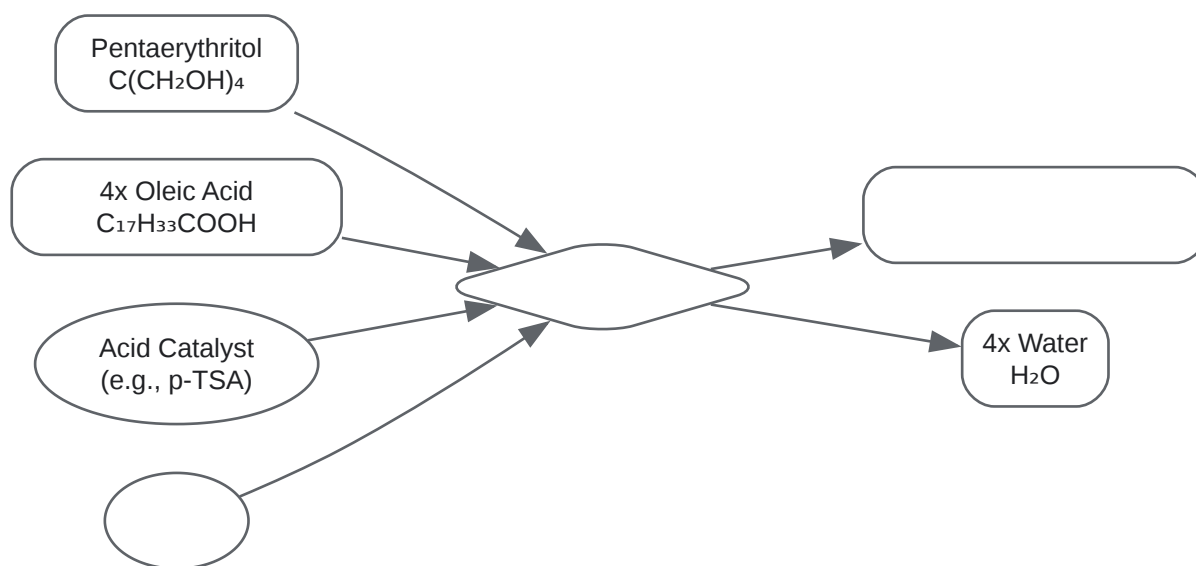
Property	Value	Units	Conditions
Molecular Weight	1193.94	g/mol	
Density	0.926	g/cm ³	Predicted ^{[2][6][7][9]}
Boiling Point	996.0 ± 65.0	°C	Predicted ^{[6][7][9]}
Flash Point (C.O.C.)	> 270	°C	^[5]
Pour Point	< -20	°C	^{[5][10]}
Kinematic Viscosity	60 - 70	mm ² /s	at 40 °C ^[5]
	11.5 - 13.5	mm ² /s	at 100 °C ^[5]
Viscosity Index	> 175	^[5]	
Acid Number	< 1 - 5	mg KOH/g	^[5]
Saponification Value	> 175	mg KOH/g	^[5]
Refractive Index	1.48	^[7]	
Solubility	Insoluble in water; soluble in organic solvents. ^{[2][4]}		

Synthesis of Pentaerythritol Tetraoleate

The synthesis of **pentaerythritol tetraoleate** is primarily achieved through two main pathways: direct esterification and transesterification.

Direct Esterification

This method involves the direct reaction of pentaerythritol with four equivalents of oleic acid, typically in the presence of an acid catalyst such as p-toluenesulfonic acid, to form the tetraester and water as a byproduct.[1][11] The water is continuously removed to drive the reaction to completion.

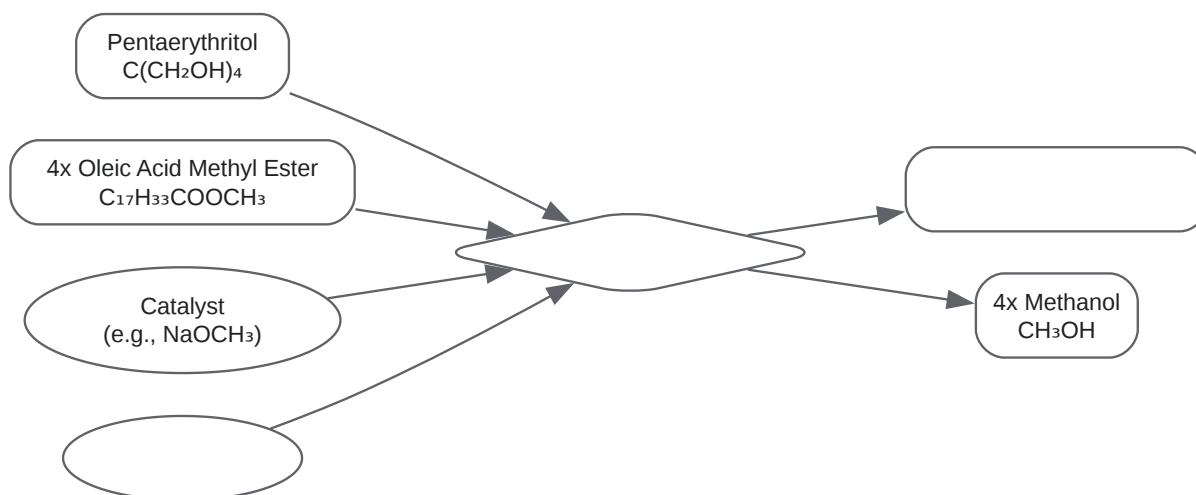


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Caption: Direct Esterification Synthesis of **Pentaerythritol Tetraoleate**.

Transesterification

In this process, pentaerythritol is reacted with a methyl ester of oleic acid (e.g., from high oleic palm oil methyl ester) in the presence of a catalyst like sodium methoxide.[12][13] This reaction produces **pentaerythritol tetraoleate** and methanol as a byproduct, which is removed to shift the equilibrium towards the product side.



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Caption: Transesterification Synthesis of **Pentaerythritol Tetraoleate**.

Experimental Protocols

The following are detailed methodologies for determining the key properties of **pentaerythritol tetraoleate**.

Determination of Saponification Value (Based on ISO 3657:2013)

Principle: The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of the substance.[2][14] The sample is refluxed with a known excess of alcoholic KOH, and the unreacted KOH is titrated with a standard solution of hydrochloric acid (HCl).[15]

Apparatus:

- 250 mL conical flask with a ground glass joint
- Reflux condenser
- Water bath or hot plate

- Burette (50 mL)
- Pipette (25 mL)

Reagents:

- 0.5 N Alcoholic Potassium Hydroxide (KOH) solution
- 0.5 N Hydrochloric Acid (HCl) standard solution
- Phenolphthalein indicator solution (1% in 95% ethanol)

Procedure:

- Accurately weigh approximately 1-2 g of the **pentaerythritol tetraoleate** sample into the 250 mL conical flask.
- Pipette 25 mL of 0.5 N alcoholic KOH solution into the flask.
- Attach the flask to the reflux condenser and heat the mixture on a water bath or hot plate, maintaining a gentle boil for 30 minutes to 1 hour, or until the saponification is complete (indicated by a clear solution).[\[2\]](#)
- Allow the flask to cool to room temperature.
- Add a few drops of phenolphthalein indicator to the solution.
- Titrate the excess KOH with the 0.5 N HCl solution until the pink color of the indicator disappears.[\[15\]](#)
- Perform a blank determination under the same conditions, omitting the sample.

Calculation: Saponification Value (mg KOH/g) = $(B - S) \times N \times 56.1 / W$ Where:

- B = volume of HCl solution used for the blank (mL)
- S = volume of HCl solution used for the sample (mL)
- N = normality of the HCl solution

- 56.1 = molecular weight of KOH (g/mol)
- W = weight of the sample (g)

Determination of Acid Number (Based on ASTM D664)

Principle: The acid number is the quantity of base, expressed in milligrams of potassium hydroxide, that is required to neutralize all acidic constituents present in 1 gram of the sample. [16][17][18][19] The sample is dissolved in a suitable solvent and titrated with a standard alcoholic KOH solution.

Apparatus:

- Potentiometric titrator with a suitable electrode system (e.g., glass and reference electrodes)
- Burette
- Beaker (250 mL)
- Magnetic stirrer

Reagents:

- Titration solvent (e.g., a mixture of toluene, isopropanol, and a small amount of water)[9][19]
- 0.1 N alcoholic Potassium Hydroxide (KOH) standard solution

Procedure:

- Accurately weigh an appropriate amount of the **pentaerythritol tetraoleate** sample into a 250 mL beaker. The sample size depends on the expected acid number.
- Add a measured volume (e.g., 125 mL) of the titration solvent and stir until the sample is completely dissolved.[18][19]
- Immerse the electrodes in the solution and start the potentiometric titration with the 0.1 N alcoholic KOH solution.
- Titrate to a well-defined inflection point in the titration curve or to a pre-determined endpoint.

- Perform a blank titration on the solvent mixture.[\[19\]](#)

Calculation: Acid Number (mg KOH/g) = $((A - B) * N * 56.1) / W$ Where:

- A = volume of KOH solution used for the sample titration (mL)
- B = volume of KOH solution used for the blank titration (mL)
- N = normality of the KOH solution
- 56.1 = molecular weight of KOH (g/mol)
- W = weight of the sample (g)

Determination of Kinematic Viscosity (Based on ASTM D445)

Principle: Kinematic viscosity is determined by measuring the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[20\]](#)

Apparatus:

- Calibrated glass capillary viscometer (e.g., Ubbelohde type)
- Constant temperature bath
- Timer

Procedure:

- Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.
- Charge the viscometer with the sample in the manner dictated by the design of the instrument.

- Place the charged viscometer in the constant temperature bath, ensuring it is in a vertical position.
- Allow the viscometer to remain in the bath for a sufficient time to reach the test temperature.
- Using suction, draw the liquid up into the working capillary to a point about 5 mm above the upper timing mark.
- Release the vacuum and allow the sample to flow freely down the capillary.
- Measure the time required for the leading edge of the meniscus to pass from the upper to the lower timing mark.
- Repeat the measurement to ensure accuracy.

Calculation: Kinematic Viscosity (mm^2/s) = $C * t$ Where:

- C = calibration constant of the viscometer (mm^2/s^2)
- t = mean flow time (s)

Determination of Pour Point (Based on ASTM D97)

Principle: The pour point is the lowest temperature at which a sample of oil will continue to flow when cooled under specified conditions.^{[1][4][12][21][22]}

Apparatus:

- Test jar
- Thermometer
- Cooling bath

Procedure:

- Pour the sample into the test jar to the scribed mark.
- Heat the sample to a specified temperature to dissolve any wax crystals.

- Cool the sample at a specified rate in a cooling bath.
- At each 3°C interval, remove the test jar from the bath and tilt it to ascertain whether the oil flows.
- The test is complete when the oil shows no movement when the test jar is held horizontally for 5 seconds.
- The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.[1]

Determination of Flash Point (Cleveland Open Cup Method - Based on ASTM D92)

Principle: The flash point is the lowest temperature at which application of an ignition source causes the vapors of a specimen to ignite under specified conditions of test.[8][10][23][24][25]

Apparatus:

- Cleveland Open Cup apparatus
- Thermometer
- Test flame applicator
- Heating plate

Procedure:

- Fill the test cup with the sample to the filling mark.
- Heat the sample at a specified rate.
- At specified temperature intervals, pass a test flame across the center of the cup.
- The flash point is the lowest temperature at which the application of the test flame causes the vapors above the surface of the liquid to ignite.[23][24]

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References

- 1. azom.com [azom.com]
- 2. Aquadocs Repository [aquadocs.org]
- 3. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. How to calculate and monitor pour point in lubricants [eureka.patsnap.com]
- 5. store.astm.org [store.astm.org]
- 6. WearCheck - The Leader in Oil Analysis [wearcheck.ca]
- 7. tamson-instruments.com [tamson-instruments.com]
- 8. astm-d92-flash-and-fire-point-testing [pentyllabs.com]
- 9. Total Acid Number Titration Method [machinerylubrication.com]
- 10. precisionlubrication.com [precisionlubrication.com]
- 11. CN1381437A - Method for synthesizing pentaerythritol oleate - Google Patents [patents.google.com]
- 12. support.newgatesimms.com [support.newgatesimms.com]
- 13. researchgate.net [researchgate.net]
- 14. Saponification Value of Fats and Oils as Determined from ¹H-NMR Data: The Case of Dairy Fats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. metrohm.com [metrohm.com]
- 17. WearCheck - The Leader in Oil Analysis [wearcheck.com]
- 18. jmscience.com [jmscience.com]
- 19. xylemanalytics.com [xylemanalytics.com]
- 20. ASTM D445 - eralytics [eralytics.com]
- 21. ASTM D97 (Pour Point) – SPL [spllabs.com]

- 22. ASTM D97 Test Method for Pour Point | Analytical [analytical.com]
- 23. youtube.com [youtube.com]
- 24. How to Test Flash Point [machinerylubrication.com]
- 25. Supply ASTM D92 Manual Cleveland Open Cup Flash Point Tester Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
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